L-2-Aminooxy-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

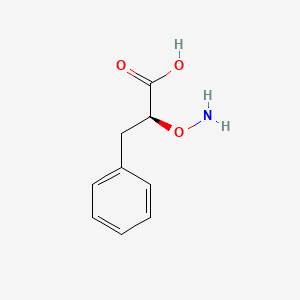

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(2S)-2-aminooxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

InChI Key |

BRKLOAHUJZWUQQ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON |

Synonyms |

alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-2-Aminooxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Ticker: L-AOPP

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, commonly known as L-AOPP, is a synthetic amino acid analogue that has garnered significant attention in plant biology and biochemistry research. It serves as a potent and specific inhibitor of key enzymes in crucial metabolic pathways, making it an invaluable tool for dissecting complex biological processes. This technical guide provides a comprehensive overview of the mechanism of action of L-AOPP, with a focus on its enzymatic targets, the biochemical consequences of its inhibitory activity, and detailed experimental protocols for its study.

Primary Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

The principal and most well-characterized mechanism of action of L-AOPP is the potent inhibition of L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.24). PAL is a pivotal enzyme that catalyzes the first committed step in the phenylpropanoid pathway in plants and some microorganisms.[1] This non-oxidative deamination of L-phenylalanine to trans-cinnamic acid is a critical regulatory point for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins.[1]

L-AOPP acts as a powerful inhibitor of PAL.[2][3] The nature of this inhibition can be complex and may depend on the specific isozyme and experimental conditions. Some studies suggest that L-AOPP leads to an irreversible binding and inactivation of the enzyme.[2][4] In contrast, kinetic analysis of the highly purified homotetrameric PAL-1 isozyme from parsley revealed that the (S)-enantiomer of AOPP is a slow-binding, reversible, and competitive inhibitor.[5]

The inhibitory effect of L-AOPP on PAL activity has significant downstream consequences. By blocking the entry of phenylalanine into the phenylpropanoid pathway, L-AOPP leads to a reduction in the levels of soluble hydroxyphenolic compounds.[6] Concurrently, this blockage causes an accumulation of its substrate, L-phenylalanine, and consequently, L-tyrosine.[6][7] This disruption of the phenylpropanoid pathway has been shown to inhibit processes such as lignification.[3]

Quantitative Inhibition Data

| Enzyme Target | Inhibitor | Organism/Source | Inhibition Type | Ki | IC50 | Reference |

| Phenylalanine Ammonia-Lyase (PAL-1 Isozyme) | (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Petroselinum crispum (Parsley) | Slow-binding, Reversible, Competitive | 7 ± 2 nM | Not Reported | [5] |

Secondary Mechanism of Action: Inhibition of Tryptophan Aminotransferase (TAA1)

More recently, L-AOPP has been identified as an inhibitor of auxin biosynthesis through its targeting of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[8] TAA1 is a key enzyme in the primary auxin biosynthesis pathway in plants, converting L-tryptophan (B1681604) to indole-3-pyruvic acid, a precursor to indole-3-acetic acid (IAA), the major plant auxin. The aminooxy and carboxy groups of L-AOPP have been shown to be essential for its inhibitory activity against TAA1.[8] This finding has expanded the utility of L-AOPP as a chemical probe to investigate the roles of auxin in plant growth and development.

Signaling Pathways and Metabolic Consequences

The inhibitory actions of L-AOPP on PAL and TAA1 have profound effects on interconnected metabolic and signaling pathways.

Phenylpropanoid Pathway

By inhibiting PAL, L-AOPP effectively shuts down the flux of carbon from phenylalanine into the phenylpropanoid pathway. This pathway is central to the synthesis of a multitude of compounds essential for plant structure, defense, and signaling.

Auxin Biosynthesis Pathway

The inhibition of TAA1 by L-AOPP directly impacts the production of auxin, a master regulator of plant growth and development.

Experimental Protocols

In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay and Inhibition by L-AOPP

This protocol is adapted from several sources and can be used to determine the inhibitory effect of L-AOPP on PAL activity.[9][10][11]

a. Enzyme Extraction:

-

Homogenize 0.5 g of plant tissue (e.g., leaves) in 4 mL of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 5 mM EDTA, 1 mM PMSF, and 0.05% (w/v) spermidine.

-

Add polyvinylpolypyrrolidone (PVPP) to the homogenate and stir for 5 minutes at 4°C.

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

b. PAL Activity Assay:

-

The reaction mixture should contain 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the enzyme extract in a total volume of 1 mL.

-

To test for inhibition, pre-incubate the enzyme extract with varying concentrations of L-AOPP for a specified time before adding the substrate.

-

Initiate the reaction by adding L-phenylalanine.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm. A standard curve of trans-cinnamic acid should be used for quantification.

-

PAL activity is expressed as µmol of trans-cinnamic acid formed per minute per mg of protein.

c. Determination of Kinetic Parameters (Ki):

-

To determine the nature of inhibition and the Ki value, perform the PAL activity assay with multiple concentrations of the substrate (L-phenylalanine) and several fixed concentrations of the inhibitor (L-AOPP).

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

Workflow for Assessing the In Vivo Effects of L-AOPP

This workflow outlines the steps to investigate the physiological and metabolic consequences of L-AOPP treatment in whole plants or plant tissues.

Conclusion

This compound is a versatile and potent inhibitor with well-defined mechanisms of action targeting key enzymes in plant metabolism. Its primary inhibitory effect on phenylalanine ammonia-lyase provides a powerful tool to investigate the complex roles of the phenylpropanoid pathway. Furthermore, its more recently discovered activity against tryptophan aminotransferase opens new avenues for studying auxin biosynthesis and signaling. The detailed experimental protocols and understanding of its molecular interactions presented in this guide are intended to facilitate further research into the multifaceted roles of L-AOPP in biological systems and its potential applications in agricultural and pharmaceutical research.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Glyphosate on Metabolism of Phenolic Compounds: V. l-α-AMINOOXY-β-PHENYLPROPIONIC ACID AND GLYPHOSATE EFFECTS ON PHENYLALANINE AMMONIA-LYASE IN SOYBEAN SEEDLINGS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]

- 10. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Function as a Phenylalanine Ammonia-Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. By blocking the conversion of L-phenylalanine to trans-cinnamic acid, AOPP serves as a valuable tool for studying the downstream effects of this pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and phytoalexins. This technical guide provides an in-depth overview of AOPP's inhibitory mechanism, quantitative inhibition data, detailed experimental protocols for PAL activity and inhibition assays, and a discussion of the downstream metabolic consequences of PAL inhibition.

Introduction

L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step in the phenylpropanoid biosynthetic pathway. This pathway is of fundamental importance for plant development, defense, and interaction with the environment. The products of this pathway contribute to structural integrity (lignin), pigmentation (flavonoids), and defense against pathogens and UV radiation (phytoalexins and other phenolics).

This compound (AOPP) is a structural analog of L-phenylalanine and acts as a powerful competitive inhibitor of PAL.[1] Its high specificity and potency make it an indispensable chemical probe for elucidating the complex regulatory networks of phenylpropanoid metabolism and for investigating the physiological roles of its downstream products.

Quantitative Inhibition Data

The inhibitory potency of AOPP against PAL has been characterized in various organisms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its efficacy.

| Organism Source | Inhibition Parameter | Value (nM) | Reference |

| Buckwheat (Fagopyrum esculentum) | Ki | 1.4 | [1] |

| Yeast (Rhodotorula glutinis) | Ki | 55 | [1] |

| Parsley (Petroselinum crispum) PAL-1 Isozyme | Slow-binding inhibitor | Not explicitly stated, but noted as a slow-binding inhibitor. | [1] |

Note: IC50 values for AOPP are less commonly reported in the literature, with Ki values being the primary measure of its inhibitory strength due to its competitive and often slow-binding nature.

Experimental Protocols

Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol describes a common and reliable method for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at 290 nm.[2]

Materials:

-

Enzyme Extract: Plant or microbial tissue homogenized in an appropriate extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol to prevent phenolic oxidation and enzyme inactivation).

-

Substrate Solution: 10 mM L-phenylalanine in 0.1 M sodium borate buffer, pH 8.8.

-

Stop Solution: 1 M HCl.

-

Spectrophotometer capable of measuring absorbance at 290 nm.

-

Thermostatic water bath or incubator.

-

Cuvettes (quartz recommended for UV measurements).

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay) for specific activity calculations.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the enzyme extract and the substrate solution. A typical reaction mixture (3 mL total volume) consists of:

-

2.5 mL of 0.1 M sodium borate buffer (pH 8.8)

-

0.4 mL of 10 mM L-phenylalanine solution

-

0.1 mL of enzyme extract

-

-

A control reaction (blank) should be prepared by replacing the enzyme extract with the extraction buffer.

-

-

Incubation:

-

Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 40°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 0.5 mL of 1 M HCl.

-

-

Measurement:

-

Measure the absorbance of the reaction mixtures at 290 nm against the blank. The increase in absorbance is proportional to the amount of trans-cinnamic acid produced.

-

-

Calculation of Enzyme Activity:

-

The activity of PAL is calculated using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹ at 290 nm).

-

One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

-

In Vitro Inhibition Assay of PAL by AOPP

This protocol is designed to determine the inhibitory effect of AOPP on PAL activity.

Materials:

-

All materials from the PAL activity assay.

-

AOPP Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be made to test a range of inhibitor concentrations.

Procedure:

-

Pre-incubation:

-

Prepare reaction mixtures containing the enzyme extract and varying concentrations of AOPP.

-

Pre-incubate the enzyme and inhibitor mixtures for a short period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

-

-

Initiation of Reaction:

-

Start the reaction by adding the L-phenylalanine substrate solution to the pre-incubated enzyme-inhibitor mixtures.

-

-

Incubation, Stopping, and Measurement:

-

Follow steps 3, 4, and 5 from the PAL activity assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AOPP concentration relative to a control reaction without the inhibitor.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the AOPP concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (AOPP) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Experimental Workflows

The Phenylpropanoid Biosynthesis Pathway

The inhibition of PAL by AOPP has profound effects on the entire phenylpropanoid pathway, as it blocks the entry of carbon flux into this metabolic route.

Caption: The Phenylpropanoid Pathway and the Site of AOPP Inhibition.

Inhibition of PAL by AOPP leads to a depletion of trans-cinnamic acid and all subsequent downstream products of the phenylpropanoid pathway. This can result in:

-

Reduced lignin content, leading to altered cell wall structure and reduced mechanical strength.[3]

-

Decreased production of flavonoid pigments, potentially affecting flower and fruit coloration and UV protection.

-

Impaired synthesis of phytoalexins, which can compromise the plant's defense response to pathogens.

Experimental Workflow for Screening PAL Inhibitors

A typical workflow for identifying and characterizing PAL inhibitors, such as AOPP, involves a series of in vitro experiments.

Caption: A general workflow for the screening and characterization of PAL inhibitors.

This workflow begins with a high-throughput screening of a compound library to identify initial "hits." These hits are then subjected to more detailed dose-response and kinetic analyses to quantify their potency and determine their mechanism of inhibition. Finally, specificity assays are conducted to ensure that the inhibitory activity is selective for PAL.

Conclusion

This compound is a well-established and highly effective inhibitor of phenylalanine ammonia-lyase. Its specificity and potency have made it an invaluable tool for dissecting the complexities of the phenylpropanoid pathway and understanding the diverse roles of its metabolic products in various biological systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize AOPP in their investigations of PAL function and inhibition. Further research into the precise kinetic interactions of AOPP with different PAL isozymes and its effects in various organisms will continue to enhance our understanding of phenylpropanoid metabolism and its regulation.

References

- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Chemical and physical properties of L-2-Aminooxy-3-phenylpropanoic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, also known as L-AOPP, is a synthetic amino acid analogue that has garnered significant interest in plant biology and biochemistry. Its primary and most well-characterized function is as a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). This enzyme plays a crucial role in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins. By inhibiting PAL, this compound serves as an invaluable tool for studying the metabolic flux through this pathway and its physiological consequences. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | (2S)-2-(aminooxy)-3-phenylpropanoic acid | [2] |

| CAS Number | 42990-62-5 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--ON | [2] |

| InChI Key | BRKLOAHUJZWUQQ-QMMMGPOBSA-N | [2] |

| Computed XLogP3 | -1.4 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Table 2: Solubility and Storage

| Parameter | Information | Source |

| Solubility | Soluble in DMSO. Solubility protocols for aqueous solutions often involve co-solvents like PEG300 and Tween-80. For example, a clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [3] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |

| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C | [1] |

Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound acts as a competitive inhibitor of L-phenylalanine ammonia-lyase (PAL). PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. As an analogue of L-phenylalanine, this compound binds to the active site of PAL, preventing the natural substrate from binding and thereby blocking the entire downstream pathway. This inhibition has been shown to be time-dependent and reversible.

Experimental Protocols

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from publicly available assay kits and literature.[1][3][4][5]

1. Materials and Reagents:

- Plant tissue sample

- Extraction Buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol)

- L-Phenylalanine (substrate) solution (e.g., 50 mM in assay buffer)

- This compound (inhibitor) solution of various concentrations

- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

- 4 M HCl (for stopping the reaction)

- Spectrophotometer capable of measuring absorbance at 290 nm

- Refrigerated centrifuge

- Homogenizer

2. Enzyme Extraction: a. Weigh a known amount of fresh plant tissue (e.g., 0.1 g). b. Homogenize the tissue on ice with a pre-chilled mortar and pestle or a mechanical homogenizer in a suitable volume of cold extraction buffer (e.g., 1 mL). c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

3. PAL Activity Assay: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well UV-transparent plate. A typical reaction mixture (e.g., 1 mL total volume) contains:

- Assay Buffer

- Enzyme extract (supernatant)

- L-Phenylalanine solution b. For inhibitor studies, add varying concentrations of this compound to the reaction mixtures and pre-incubate with the enzyme extract for a defined period before adding the substrate. c. Prepare a blank for each sample containing all components except the L-phenylalanine, which is replaced with assay buffer. d. Initiate the reaction by adding the L-phenylalanine solution. e. Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a small volume of 4 M HCl (e.g., 50 µL). g. Measure the absorbance of the reaction mixture at 290 nm against the blank. The absorbance is due to the formation of trans-cinnamic acid.

4. Calculation of PAL Activity: a. Calculate the concentration of trans-cinnamic acid formed using its molar extinction coefficient at 290 nm. b. Express PAL activity in appropriate units, such as U/mg of protein or U/g of fresh weight (1 U = 1 µmol of product formed per minute).

Signaling Pathway and Logical Relationships

The inhibition of PAL by this compound has a cascading effect on plant metabolism. By blocking the entry of L-phenylalanine into the phenylpropanoid pathway, the synthesis of numerous downstream products is reduced. This includes lignins, which are essential for structural support and defense, as well as flavonoids and isoflavonoids, which have roles in pigmentation, UV protection, and signaling. A logical diagram illustrating these relationships is presented below.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the phenylpropanoid pathway in plants. Its specific and potent inhibition of PAL allows for targeted studies on the roles of various secondary metabolites in plant growth, development, and defense. This technical guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and practical experimental considerations for its use in the laboratory. Further research to fully characterize all of its physicochemical properties and to develop detailed synthesis protocols would be beneficial for the scientific community.

References

- 1. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and determination of phenylalanine ammonia-lyase PAL activity. [bio-protocol.org]

- 3. bioworlde.com [bioworlde.com]

- 4. abcam.co.jp [abcam.co.jp]

- 5. sunlongbiotech.com [sunlongbiotech.com]

A Technical Guide to L-2-Aminooxy-3-phenylpropanoic Acid (AOPP) in Phenylpropanoid Metabolism Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast array of compounds essential for structural integrity, defense, and signaling. L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a powerful molecular tool that has been instrumental in dissecting this pathway. As a potent and specific inhibitor of Phenylalanine Ammonia-Lyase (PAL), the pathway's entry-point enzyme, AOPP allows researchers to modulate the biosynthesis of all downstream phenylpropanoids. This guide provides an in-depth overview of AOPP's mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its applications in metabolic research.

The Phenylpropanoid Pathway and its Gatekeeper: PAL

The phenylpropanoid pathway is responsible for synthesizing critical compounds such as flavonoids, coumarins, stilbenes, and the monomeric precursors of lignin (B12514952). The entire pathway begins with the amino acid L-phenylalanine. The first committed and often rate-limiting step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5)[1][2]. Due to its pivotal position, the regulation and inhibition of PAL activity are of significant interest for understanding and manipulating plant metabolism.

This compound (AOPP): Mechanism of Action

L-AOPP is a structural analogue of L-phenylalanine that acts as a potent inhibitor of PAL[1][3][4]. Its efficacy stems from its ability to bind to the active site of the PAL enzyme, thereby preventing the native substrate, L-phenylalanine, from binding and being converted to trans-cinnamic acid.

Key characteristics of AOPP's inhibitory action include:

-

Competitive Inhibition : AOPP directly competes with L-phenylalanine for the enzyme's active site[5][6].

-

Slow-Binding Inhibition : The enzyme-inhibitor complex is formed in a relatively slow step, and the inhibition is reversible[5].

-

High Potency : AOPP exhibits very high affinity for the PAL enzyme, with inhibition constants (Ki) in the nanomolar range for PAL from various species[6].

By effectively blocking the first step, AOPP can be used to shut down the entire flux of metabolites through the phenylpropanoid pathway, making it an invaluable tool for studying the physiological consequences of phenylpropanoid deficiency[7].

Caption: Mechanism of AOPP as a competitive inhibitor of PAL.

Quantitative Analysis of PAL Inhibition by AOPP

The potency of AOPP has been quantified across different plant and fungal species. The inhibition constant (Ki) and effective concentrations vary depending on the specific PAL isozyme and experimental conditions.

| Parameter | Species/Enzyme Source | Value | Reference |

| Ki (Inhibition Constant) | Buckwheat (Fagopyrum esculentum) | 1.4 nM | [6] |

| Ki (Inhibition Constant) | Yeast (Rhodotorula glutinis) | 55 nM | [6] |

| Inhibition % | Lettuce (Lactuca sativa) seeds | 85% inhibition at 100 µM | [1] |

| Effective Concentration | Asparagus (Asparagus officinalis) spears | 300 µM effectively inhibited PAL activity | [6] |

| Effective Concentration | Zinnia mesophyll cells | 10 µM reduced lignin content | [3] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for using AOPP in both in vitro and in vivo studies of phenylpropanoid metabolism.

Protocol: In Vitro PAL Enzyme Activity and Inhibition Assay

This protocol measures the catalytic activity of PAL and quantifies the inhibitory effect of AOPP by monitoring product formation.

Objective: To determine the rate of trans-cinnamic acid formation and its inhibition by AOPP.

Materials:

-

Plant tissue of interest

-

Extraction Buffer: 100 mM Tris-HCl or Potassium Borate buffer (pH 8.8), containing 10-20 mM β-mercaptoethanol and polyvinylpolypyrrolidone (PVPP) to remove phenolics.

-

Substrate solution: 40 mM L-phenylalanine in extraction buffer.

-

Inhibitor stock: 1 mM L-AOPP in water.

-

Quartz cuvettes

-

UV/Vis Spectrophotometer

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (1g) in 5 mL of ice-cold extraction buffer using a mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare reaction mixtures in quartz cuvettes. For a 1 mL final volume:

-

Control Reaction: 800 µL extraction buffer, 100 µL L-phenylalanine substrate solution.

-

Inhibitor Reaction: 790 µL extraction buffer, 10 µL of 1 mM AOPP stock (for a final concentration of 10 µM), 100 µL L-phenylalanine substrate solution. (Note: A range of AOPP concentrations should be tested to determine IC50 values).

-

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37-40°C) for 5 minutes.[8]

-

Initiate the reaction by adding 100 µL of the crude enzyme extract to each cuvette and mix immediately.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 290 nm (trans-cinnamic acid has a high molar absorptivity at this wavelength).

-

Record absorbance readings every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of trans-cinnamic acid (~10,000 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Normalize the activity to the protein content (e.g., µmol/min/mg protein).

-

Calculate the percent inhibition for each AOPP concentration relative to the control.

-

Plot percent inhibition against AOPP concentration to determine the IC50 value.

-

Protocol: In Vivo Application of AOPP to Plant Tissues

This protocol describes how to apply AOPP to living plant material to study its effects on development and metabolism.

Objective: To inhibit the phenylpropanoid pathway in intact tissues to assess the physiological role of its downstream products.

Materials:

-

Plant material (e.g., seedlings, excised organs, cell cultures).

-

Aqueous solution of L-AOPP at the desired concentration (e.g., 10 µM to 300 µM). AOPP can be dissolved directly in water or a nutrient solution.[3][6]

-

Control solution (water or nutrient solution without AOPP).

-

Growth chamber or incubator.

Methodology:

-

Treatment Application:

-

For Excised Tissues (e.g., Asparagus Spears): Freshly harvested spears can be soaked in an aqueous solution of AOPP (e.g., 300 µM) for a defined period (e.g., 1 hour) at room temperature.[6]

-

For Seedlings: Germinate seeds on filter paper or in a hydroponic system moistened with the AOPP solution.

-

For Cell Cultures: Add AOPP directly to the liquid culture medium to the desired final concentration (e.g., 10 µM).[3]

-

-

Incubation:

-

Place the treated and control plant materials in a growth chamber under controlled conditions (light, temperature, humidity) for the duration of the experiment (e.g., 48 hours to several days).

-

-

Sample Harvesting and Analysis:

-

At designated time points, harvest the plant material. Flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

-

Biochemical Analysis: Perform PAL activity assays (as described in 5.1) to confirm the inhibitory effect. Extract and quantify downstream metabolites (e.g., lignin, flavonoids, phenolic acids) using techniques like HPLC or LC-MS.

-

Gene Expression Analysis: Extract RNA from the tissues to analyze the transcript levels of PAL and other pathway genes via qRT-PCR to study potential feedback regulation.[6]

-

Caption: A typical workflow for an in vivo experiment using AOPP.

Conclusion

This compound is an indispensable tool for plant biochemists and molecular biologists. Its specific and potent inhibition of Phenylalanine Ammonia-Lyase provides a reliable method for probing the function and regulation of the extensive phenylpropanoid pathway. By applying the standardized protocols outlined in this guide, researchers can effectively investigate the role of phenylpropanoids in processes ranging from cell wall lignification to plant defense responses, thereby advancing our fundamental understanding of plant metabolism and informing strategies for crop improvement and drug development.

References

- 1. "Kinetics of Phenylalanine Ammonia-Lyase and the Effect of L-α-aminooxy" by G. Jose Kudakasseril and Subhash C. Minocha [scholars.unh.edu]

- 2. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Biological Activity in Plant Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a pivotal enzyme in the plant phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites crucial for plant growth, development, and defense. By inhibiting PAL, L-AOPP serves as a powerful chemical tool to probe the intricate functions of the phenylpropanoid pathway and its downstream products, including lignin (B12514952), flavonoids, and auxin. This technical guide provides an in-depth overview of the biological activity of L-AOPP in plant systems, focusing on its mechanism of action, effects on plant metabolism and physiology, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

L-AOPP acts as a competitive, slow-binding inhibitor of PAL (EC 4.3.1.24)[1]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the entry point for the phenylpropanoid pathway. The inhibition of PAL by L-AOPP effectively blocks the carbon flow into this essential metabolic route, leading to a cascade of downstream effects.

Phenylpropanoid Pathway Inhibition

The following diagram illustrates the central role of PAL in the phenylpropanoid pathway and the inhibitory action of L-AOPP.

Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by L-AOPP.

Quantitative Effects on Plant Metabolism and Physiology

The inhibition of PAL by L-AOPP leads to measurable changes in the levels of various phenylpropanoid-derived compounds and affects plant growth and development.

Effects on Lignin and Anthocyanin Content

L-AOPP treatment significantly reduces the biosynthesis of lignin and anthocyanins, which are major products of the phenylpropanoid pathway.

| Plant Species | L-AOPP Concentration | Observed Effect | Reference |

| Mung bean (Vigna radiata) | 0.3 to 1 mM | Greatly reduced anthocyanin content and absence of lignin-like material in xylem vessels. | [2] |

| Eggplant (Solanum melongena) | 2, 10, 50, 250 µM | Promoted adventitious bud formation. | [3] |

Effects on Shoot Formation

In tissue culture, L-AOPP can influence organogenesis, as demonstrated in eggplant hypocotyl explants.

| L-AOPP Concentration (µM) | Number of Adventitious Buds per Explant (after 8 weeks) | Number of Shoots per Explant (after 8 weeks) |

| 0 (Control) | 8.4 | 1.0 |

| 2 | 16.1 | 1.5 |

| 10 | 14.3 | 4.2 |

| 50 | 17.6 | 0.3 |

| 250 | 14.6 | 0.9 |

| Data from a study on eggplant hypocotyl explants[3]. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-AOPP in research. Below are representative protocols for key experiments.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol outlines the spectrophotometric measurement of PAL activity.

Caption: Workflow for a typical PAL activity assay.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing β-mercaptoethanol and PVPP)

-

Substrate solution (L-phenylalanine in extraction buffer)

-

1 M HCl

-

Spectrophotometer

Procedure:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Use the supernatant as the crude enzyme extract.

-

Initiate the reaction by adding the enzyme extract to the L-phenylalanine substrate solution.

-

Incubate the reaction mixture at the optimal temperature for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding HCl.

-

Measure the absorbance of the solution at 290 nm, the wavelength at which trans-cinnamic acid absorbs.

-

Calculate PAL activity based on the change in absorbance over time.

Quantification of Lignin Content

The Klason lignin method is a common gravimetric technique to determine acid-insoluble lignin.

Materials:

-

Dried and ground plant material

-

72% (w/w) Sulfuric acid

-

Deionized water

-

Crucibles

Procedure:

-

Treat the dried plant material with 72% sulfuric acid to hydrolyze polysaccharides.

-

Dilute the acid to facilitate the precipitation of acid-insoluble lignin.

-

Filter the suspension through a pre-weighed crucible.

-

Wash the residue with deionized water until neutral pH.

-

Dry the crucible with the lignin residue to a constant weight.

-

The weight of the residue represents the Klason lignin content.

Quantification of Flavonoids by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for separating and quantifying specific flavonoids.

Caption: General workflow for HPLC analysis of flavonoids.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a C18 column and a UV-Vis or PDA detector

-

Mobile phase solvents (e.g., acetonitrile and acidified water)

-

Flavonoid standards

Procedure:

-

Extract flavonoids from ground plant tissue using an appropriate solvent.

-

Filter the extract to remove particulate matter.

-

Inject the filtered extract into the HPLC system.

-

Separate the flavonoids using a reverse-phase C18 column with a gradient elution of the mobile phase.

-

Detect the eluting flavonoids at their respective maximum absorbance wavelengths.

-

Identify and quantify individual flavonoids by comparing their retention times and peak areas with those of authentic standards.

Quantification of Auxin (Indole-3-Acetic Acid - IAA)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for auxin quantification.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., isopropanol/water/acetic acid)

-

Internal standard (e.g., ¹³C₆-IAA)

-

Solid-phase extraction (SPE) cartridges for purification

-

LC-MS/MS system

Procedure:

-

Homogenize plant tissue in the extraction solvent containing a known amount of an internal standard.

-

Centrifuge the homogenate and collect the supernatant.

-

Purify and concentrate the auxin-containing fraction using SPE.

-

Analyze the purified extract by LC-MS/MS.

-

Quantify IAA based on the ratio of the peak area of endogenous IAA to the peak area of the internal standard.

Conclusion

This compound is an invaluable tool for plant biologists studying the phenylpropanoid pathway. Its specific inhibition of PAL allows for the targeted investigation of the roles of lignin, flavonoids, and other phenylpropanoids in various physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex and vital functions of phenylpropanoid metabolism in plants. Future research employing L-AOPP will undoubtedly continue to unravel the intricate regulatory networks that govern plant growth, development, and interaction with the environment.

References

- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of lignin formation by L-alpha-aminooxy-beta-phenylpropionic acid, an inhibitor of phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

L-2-Aminooxy-3-phenylpropanoic acid's impact on auxin biosynthesis.

An In-depth Technical Guide on the Impact of L-2-Aminooxy-3-phenylpropanoic Acid on Auxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of this compound (L-AOPP) on auxin biosynthesis. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound (L-AOPP)

L-AOPP is a well-characterized inhibitor of pyridoxal-5-phosphate (PLP)-dependent enzymes. Its impact on auxin biosynthesis is multifaceted, involving both direct inhibition of the primary auxin production pathway and indirect effects through the phenylpropanoid pathway.

Direct Inhibition of Auxin Biosynthesis

The primary direct mechanism by which L-AOPP inhibits auxin biosynthesis is through the targeting of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs)[1][2]. These enzymes catalyze the conversion of L-tryptophan (B1681604) to indole-3-pyruvic acid (IPA), the first committed step in the major tryptophan-dependent auxin biosynthesis pathway[3][4]. As a PLP-dependent enzyme inhibitor, L-AOPP effectively blocks this crucial step, leading to a reduction in the downstream production of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The inhibitory action of L-AOPP on TAA1 has been confirmed in various plant species, including Arabidopsis, rice, and tomato[5].

Indirect Impact via the Phenylpropanoid Pathway

L-AOPP was initially identified as a potent inhibitor of phenylalanine ammonia-lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway[6]. PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid[7][8]. By inhibiting PAL, L-AOPP disrupts the flow of carbon into the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignin, and salicylic (B10762653) acid[6][9].

There is significant crosstalk between the phenylpropanoid pathway and auxin signaling[7]. Alterations in the levels of phenylpropanoid intermediates due to PAL inhibition can modulate auxin sensitivity and response[8]. For instance, metabolic changes upstream of cinnamate-4-hydroxylase (C4H), the enzyme that acts downstream of PAL, have been shown to control auxin sensitivity[7]. Therefore, L-AOPP's inhibition of PAL constitutes an indirect mechanism for influencing auxin homeostasis and signaling.

Quantitative Impact of L-AOPP on Auxin Biosynthesis

The inhibitory effects of L-AOPP on its target enzymes and on endogenous auxin levels have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibition of TAA1 and PAL Activity by L-AOPP and its Derivatives

| Compound | Target Enzyme | Plant/Organism | Inhibition Metric | Value | Reference |

| L-AOPP | TAA1/TAR | Arabidopsis | - | Effective inhibitor | [5] |

| L-AOPP | PAL | Buckwheat | Kᵢ | 1.4 nM | [10] |

| L-AOPP | PAL | Yeast (Rhodotorula glutinis) | Kᵢ | 55 nM | [10] |

| AONP (KOK1169) | TAA1 | Arabidopsis | Kᵢ | 76.8 nM | [3] |

Table 2: Effect of L-AOPP on Endogenous IAA Levels

| Plant Species | Tissue | L-AOPP Concentration | Incubation Time | IAA Reduction | Reference |

| Arabidopsis thaliana | Seedlings | 50 µM | 1 hour | Significant reduction | [11] |

| Arabidopsis thaliana | Seedlings | Not specified | Not specified | Up to ~90% (with derivatives) | [12] |

| Tomato (Solanum lycopersicum) | Seedlings | 30 µM | 8 days | Decreased levels |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-AOPP's impact on auxin biosynthesis.

In vitro Tryptophan Aminotransferase (TAA1) Inhibition Assay

This protocol is adapted from methodologies used to characterize inhibitors of TAA1.

Objective: To determine the in vitro inhibitory effect of L-AOPP on TAA1 enzyme activity.

Materials:

-

Recombinant TAA1 enzyme

-

L-Tryptophan (substrate)

-

Pyridoxal-5-phosphate (PLP, cofactor)

-

α-Ketoglutarate (amino group acceptor)

-

L-AOPP (inhibitor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

Dinitrophenylhydrazine (DNPH) solution (for colorimetric detection of indole-3-pyruvate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PLP, and α-ketoglutarate.

-

Add varying concentrations of L-AOPP to the reaction mixture.

-

Pre-incubate the mixture with the recombinant TAA1 enzyme for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Add DNPH solution to derivatize the product, indole-3-pyruvic acid, into a colored hydrazone.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 542 nm) using a spectrophotometer[13].

-

Calculate the percentage of inhibition for each L-AOPP concentration relative to a control reaction without the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In vivo Analysis of L-AOPP Effects on Plant Growth and Auxin Levels

This protocol describes a typical experiment to assess the physiological effects of L-AOPP on whole plants.

Objective: To evaluate the impact of L-AOPP on plant growth and endogenous IAA levels.

Materials:

-

Arabidopsis thaliana seeds (or other model plant)

-

Growth medium (e.g., Murashige and Skoog agar (B569324) plates)

-

L-AOPP stock solution

-

Growth chamber with controlled light and temperature

-

Liquid chromatography-mass spectrometry (LC-MS) equipment for IAA quantification

Procedure:

-

Sterilize and sow Arabidopsis seeds on MS agar plates.

-

Allow the seeds to germinate and grow for a few days under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

Prepare MS agar plates supplemented with a range of L-AOPP concentrations (e.g., 0, 10, 50, 100 µM).

-

Transfer the seedlings to the L-AOPP-containing plates.

-

Grow the seedlings for a specified period (e.g., 7-10 days).

-

Document the phenotype of the seedlings, measuring parameters such as primary root length, lateral root number, and overall morphology.

-

For IAA quantification, harvest the seedlings, immediately freeze them in liquid nitrogen to quench metabolic activity, and store them at -80°C until extraction.

-

Extract and purify endogenous IAA from the plant tissue.

-

Quantify the IAA levels using a validated LC-MS method[14][15][16].

Quantification of Endogenous IAA by LC-MS

This is a generalized protocol for the quantification of IAA.

Objective: To accurately measure the concentration of endogenous IAA in plant tissues.

Materials:

-

Plant tissue (frozen in liquid nitrogen)

-

Extraction solvent (e.g., 80% methanol (B129727) with an antioxidant)

-

Internal standard (e.g., ¹³C₆-IAA)

-

Solid-phase extraction (SPE) cartridges for purification

-

LC-MS system (e.g., a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Homogenize the frozen plant tissue in the cold extraction solvent.

-

Add a known amount of the internal standard to each sample for accurate quantification.

-

Centrifuge the homogenate to pellet the debris and collect the supernatant.

-

Concentrate the supernatant under vacuum.

-

Purify the extract using SPE to remove interfering compounds.

-

Elute the IAA from the SPE cartridge and dry the eluate.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate IAA from other compounds using a suitable HPLC column and mobile phase gradient.

-

Detect and quantify IAA and its internal standard using the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode[14][15].

-

Calculate the concentration of endogenous IAA in the original tissue based on the ratio of the endogenous IAA peak area to the internal standard peak area.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of L-phenylalanine ammonia lyase inhibitors in plant ecophysiological studies | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of auxin and cytokinin responses by early steps of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Auxin biosynthesis inhibitors, identified by a genomics-based approach, provide insights into auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-2-Aminooxy-3-phenylpropanoic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). This guide provides a comprehensive overview of its synonyms, alternative names, and chemical properties. It details its primary mechanism of action, its role in the inhibition of the phenylpropanoid pathway, and its application in plant science research, particularly in the study of lignification. This document also includes experimental protocols for its use and a summary of its key quantitative data.

Nomenclature and Synonyms

This compound is known by several alternative names and abbreviations in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in research and development.

| Type | Name/Synonym |

| IUPAC Name | (2S)-2-(Aminooxy)-3-phenylpropanoic acid[1] |

| Common Abbreviation | AOPP[2] |

| Alternative Names | L-α-Aminooxy-β-phenylpropionic acid[2] |

| (S)-2-(Aminooxy)-3-phenylpropanoic acid[1] | |

| L-2-Aminooxy-3-phenylpropionic acid[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 42990-62-5 | [3] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | ≥ 2.08 mg/mL in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline solution | [2] |

| Storage | Store at -20°C for long-term stability. | [3] |

Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound is a well-characterized competitive inhibitor of L-phenylalanine ammonia-lyase (PAL)[4]. PAL is a crucial enzyme that catalyzes the first committed step in the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid[5]. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and other polyphenolic compounds.

The inhibitory action of this compound is reported to be of a slow-binding nature[6]. Kinetic studies have determined an equilibrium constant (Ki) for its binding to PAL, highlighting its high affinity for the enzyme.

| Kinetic Parameter | Value | Enzyme Source | Reference |

| Ki | 7 ± 2 nM | Parsley PAL-1 isozyme | [6] |

By inhibiting PAL, this compound effectively blocks the entire downstream phenylpropanoid pathway. This makes it an invaluable tool for studying the physiological roles of phenylpropanoid-derived compounds in plants.

The Phenylpropanoid Pathway and the Role of this compound

The phenylpropanoid pathway is a major metabolic route in plants, leading to the synthesis of a diverse range of compounds essential for growth, development, and defense. The pathway begins with the deamination of L-phenylalanine by PAL. The diagram below illustrates the initial steps of this pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol provides a general framework for measuring PAL activity and its inhibition by this compound. The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Enzyme extract containing PAL

-

100 mM Tris-HCl buffer, pH 8.8

-

40 mM L-phenylalanine solution

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

4 M HCl

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture. For a control, add the same volume of the solvent used for the inhibitor stock.

-

Pre-incubate the reaction mixture with the inhibitor for a defined period to allow for binding to the enzyme.

-

Initiate the reaction by adding an aliquot of the enzyme extract to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.[7]

-

Terminate the reaction by adding 50 µL of 4 M HCl.[7]

-

Measure the absorbance of the solution at 290 nm to quantify the amount of trans-cinnamic acid formed.[7]

-

Calculate PAL activity and the percentage of inhibition by this compound.

In Vivo Inhibition of Lignification in Seedlings

This protocol describes a method to assess the effect of this compound on the lignification process in seedlings.

Materials:

-

Seeds of the plant species of interest (e.g., mung bean)

-

Filter paper

-

Petri dishes

-

This compound solution (e.g., 0.3 to 1 mM)

-

Microscope

-

Staining reagents for lignin (B12514952) (e.g., phloroglucinol/HCl)

Procedure:

-

Sterilize the seeds and place them on filter paper moistened with either sterile water (control) or a solution of this compound in the desired concentration.

-

Allow the seeds to germinate and grow under controlled conditions (e.g., light, temperature) for a specified period (e.g., 9 days).

-

After the growth period, harvest the seedlings and prepare cross-sections of the hypocotyl or stem.

-

Stain the cross-sections with a lignin-specific stain, such as phloroglucinol/HCl.

-

Observe the stained sections under a microscope to assess the extent of lignification in the xylem vessels. A reduction in staining intensity in the treated seedlings compared to the control indicates inhibition of lignification.

Experimental Workflow for Studying PAL Inhibition

The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of this compound on PAL activity and its downstream physiological consequences.

Conclusion

This compound is a powerful and specific inhibitor of L-phenylalanine ammonia-lyase, making it an indispensable tool in plant biochemistry and physiology research. Its ability to block the phenylpropanoid pathway allows for detailed investigations into the roles of lignin, flavonoids, and other phenylpropanoid-derived compounds in various biological processes. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies.

References

- 1. This compound | C9H11NO3 | CID 15582761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 42990-62-5・L-2-Aminooxy-3-phenylpropionic Acid・010-18931・016-18933[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Modification of L-phenylalanine ammonia-lyase in soybean cell suspension cultures by 2-aminooxyacetate and L-2-aminooxy-3-phenylpropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Function as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) is a synthetic amino acid analogue that has garnered significant attention in plant biology and biochemistry due to its potent and specific inhibitory effects on key enzymes. This technical guide provides a comprehensive overview of the foundational research on L-AOPP as an enzyme inhibitor, with a primary focus on its interaction with Phenylalanine Ammonia-Lyase (PAL) and Tryptophan Aminotransferase (TAA1). The document details the quantitative inhibitory data, experimental protocols for studying its effects, and visual representations of the relevant biochemical pathways and experimental workflows.

Core Concepts: Enzyme Inhibition by L-AOPP

L-AOPP primarily functions as a competitive inhibitor, binding to the active site of its target enzymes and preventing the binding of the natural substrate. Its structural similarity to phenylalanine allows it to effectively block enzymes that utilize this amino acid.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

L-AOPP is a well-established and potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants.[1] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins, which are vital for plant development, defense, and pigmentation.[2] By inhibiting PAL, L-AOPP effectively blocks the conversion of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[3] Kinetic studies have revealed that L-AOPP acts as a slow-binding and competitive inhibitor of PAL.[4]

Tryptophan Aminotransferase (TAA1) Inhibition

More recently, L-AOPP has been identified as an inhibitor of Tryptophan Aminotransferase (TAA1), a key enzyme in the biosynthesis of the plant hormone auxin.[5][6] TAA1 catalyzes the conversion of tryptophan to indole-3-pyruvic acid, a critical step in the primary auxin production pathway.[5] The inhibitory action of L-AOPP on TAA1 disrupts auxin homeostasis, leading to observable developmental effects in plants.[5] The aminooxy group of L-AOPP is crucial for its inhibitory activity against TAA1.[5]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of enzymes by this compound.

| Enzyme Target | Organism/Source | Inhibitor | Inhibition Type | Ki (Inhibition Constant) | IC50 | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Parsley (isozyme PAL-1) | L-AOPP | Slow-binding, Competitive | 7 ± 2 nM | - | [4] |

| Tryptophan Aminotransferase (TAA1) | Arabidopsis thaliana | L-AOPP | Competitive | 76.8 nM (for AONP, a derivative) | - | [6] |

Note: Specific IC50 values for L-AOPP against PAL and TAA1 are not consistently reported in the foundational literature. The Ki value provides a measure of the inhibitor's binding affinity.

Signaling Pathways and Metabolic Consequences

The inhibition of PAL and TAA1 by L-AOPP has significant downstream effects on major metabolic pathways in plants.

Phenylpropanoid Pathway Inhibition

By blocking PAL, L-AOPP leads to a reduction in the pool of phenylpropanoid compounds. This has been experimentally demonstrated to affect processes such as lignification.[1] The disruption of this pathway can have profound effects on plant cell wall structure and defense responses.[2]

Auxin Biosynthesis Pathway Inhibition

L-AOPP's inhibition of TAA1 directly impacts the indole-3-pyruvic acid (IPA) pathway, a major route for auxin biosynthesis in plants.[5][7] This leads to a decrease in endogenous auxin levels, resulting in phenotypes characteristic of auxin deficiency, such as altered root development.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Auxin Biosynthesis, Accumulation, Action and Transport are Involved in Stress-Induced Microspore Embryogenesis Initiation and Progression in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid, commonly known as AOPP, is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). Since its initial description in the late 1970s, AOPP has become an invaluable tool in plant science for dissecting the roles of the phenylpropanoid pathway in various physiological processes, including lignification, flavonoid biosynthesis, and defense mechanisms. More recently, its inhibitory action has been extended to other metabolic pathways, notably auxin biosynthesis. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to L-AOPP. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its application and analysis, and visual representations of the biochemical pathways it influences.

History and Discovery

The discovery of this compound was first reported in 1977 by Nikolaus Amrhein and K. H. Gödeke.[1][2][3][4] Their seminal paper, "α-Aminooxy-β-phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo," published in Plant Science Letters, described the synthesis and characterization of this novel aminooxy analogue of phenylalanine.[1][2][3][4] The researchers demonstrated that the L-enantiomer, in particular, was an exceptionally potent competitive inhibitor of PAL.[2] This discovery provided a powerful chemical tool to probe the function of PAL, the gateway enzyme of the phenylpropanoid pathway, which channels phenylalanine into a vast array of secondary metabolites. Subsequent studies by Amrhein and others further elucidated its effects on plant growth and development, establishing AOPP as a cornerstone in the study of phenylpropanoid metabolism.[5]

Mechanism of Action and Biological Targets

L-AOPP primarily functions as a potent inhibitor of L-phenylalanine ammonia-lyase (PAL) , the enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step in the general phenylpropanoid pathway. Kinetic studies have revealed that L-AOPP is a slow-binding inhibitor of PAL, indicating a time-dependent increase in the degree of inhibition as the inhibitor interacts with the enzyme.[6]

More recent research has identified a second significant target of AOPP: TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs). TAA1 is a key enzyme in the primary auxin biosynthesis pathway in plants, responsible for converting tryptophan to indole-3-pyruvic acid (IPA). By inhibiting TAA1, AOPP can effectively reduce endogenous auxin levels, leading to auxin-deficient phenotypes.

Quantitative Data

The inhibitory potency of L-AOPP against PAL has been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 1.4 nM | Buckwheat (Fagopyrum esculentum) | [1] |

| Ki | 2.4 nM | Carrot (Daucus carota) cell cultures | [2] |

| Ki | 7 ± 2 nM | Parsley (Petroselinum crispum) PAL-1 isozyme | [6] |

| Inhibition Type | Competitive | Buckwheat (Fagopyrum esculentum) | [1] |

| Binding | Slow-binding | Parsley (Petroselinum crispum) PAL-1 isozyme | [6] |

Table 1: In vitro inhibition of L-Phenylalanine Ammonia-Lyase (PAL) by L-AOPP.

| Plant Species | AOPP Concentration | Effect | Reference |

| Mungbean (Vigna radiata) | 0.3 to 1 mM | Greatly reduced anthocyanin content and absence of lignin-like material in xylem vessels. | |

| Neofinetia falcata | 0.01 mM | Optimal concentration to control browning and promote adventitious bud formation. | [3] |

| Asparagus (Asparagus officinalis) | 100, 300, 600 µM | Reduced toughening and lignification of stored spears. | [4] |

Table 2: In vivo effects of L-AOPP on plant physiological processes.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is a generalized method for determining PAL activity in plant extracts and assessing the inhibitory effect of L-AOPP.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol)

-

L-phenylalanine solution (substrate)

-

L-AOPP solution (inhibitor)

-

Trichloroacetic acid (TCA) or HCl to stop the reaction

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest and weigh fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Add the frozen powder to ice-cold extraction buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the enzyme extract and buffer. For inhibition studies, pre-incubate the enzyme extract with various concentrations of L-AOPP for a defined period.

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C or 40°C) for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA or HCl.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength at which trans-cinnamic acid, the product of the PAL reaction, absorbs light.

-

Calculate the PAL activity based on the change in absorbance over time, using the extinction coefficient of trans-cinnamic acid.

-

Lignin (B12514952) Content Determination (Acetyl Bromide Method)

This method is a reliable technique for quantifying total lignin content in plant cell walls.[7]

Materials:

-

Dried, destarched plant cell wall material

-

25% (v/v) Acetyl bromide in glacial acetic acid

-

2 M NaOH

-

0.5 M Hydroxylamine (B1172632) hydrochloride

-

Glacial acetic acid

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Weigh a small amount of the dried cell wall material into a glass tube.

-

-

Solubilization:

-

Add the acetyl bromide/acetic acid solution to the sample.

-

Incubate at 70°C for 30 minutes to dissolve the lignin.

-

-

Reaction Termination and Measurement:

-

Cool the tubes on ice.

-

Add 2 M NaOH and 0.5 M hydroxylamine hydrochloride to stop the reaction and develop the color.

-

Bring the final volume to a known amount with glacial acetic acid.

-

Measure the absorbance of the solution at 280 nm.

-

Calculate the lignin content using a standard curve or an appropriate extinction coefficient.

-

Auxin Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying auxin (indole-3-acetic acid, IAA) levels in plant tissues.[8][9]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., isopropanol (B130326) with acid)

-

Internal standard (e.g., 13C6-IAA)

-

Solid-phase extraction (SPE) columns for purification

-

LC-MS/MS system

Procedure:

-

Extraction:

-

Harvest and flash-freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in the extraction solvent containing the internal standard.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through an SPE column to remove interfering compounds.

-

Elute the auxin-containing fraction.

-

-

Analysis:

-

Inject the purified sample into the LC-MS/MS system.

-

Separate IAA from other compounds using liquid chromatography.

-

Detect and quantify IAA and the internal standard using tandem mass spectrometry.

-

Calculate the endogenous IAA concentration based on the ratio of the native IAA peak area to the internal standard peak area.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by L-AOPP and a typical experimental workflow for studying its effects.

References

- 1. seedbiology.de [seedbiology.de]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. scialert.net [scialert.net]

- 5. ae-info.org [ae-info.org]

- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl Bromide Method for Total Lignin Content Determination in Plant Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

Methodological & Application

Application Notes and Protocols for L-2-Aminooxy-3-phenylpropanoic Acid in In Vitro Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1][2][3][4] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the precursor for a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[5][6][7] By inhibiting PAL, AOPP can modulate the biosynthesis of these compounds, making it a valuable tool for studying plant physiology, defense mechanisms, and as a potential lead compound in the development of herbicides and antifungal agents. These application notes provide a detailed protocol for an in vitro inhibition assay of PAL using AOPP.

Mechanism of Action

This compound acts as a competitive, slow-binding inhibitor of Phenylalanine Ammonia-Lyase.[8] Its structure mimics the substrate L-phenylalanine, allowing it to bind to the active site of the enzyme. The aminooxy group is crucial for its inhibitory activity. The inhibition is reversible, but the binding is tight, with reported inhibition constants (Ki) in the nanomolar range, indicating a high affinity for the enzyme.[8][9]

Data Presentation

The inhibitory activity of this compound against PAL from different sources is summarized in the table below. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.

| Enzyme Source | Inhibitor | Inhibition Constant (Ki) |

| Parsley (Petroselinum crispum) PAL-1 | This compound | 7 ± 2 nM[8] |

| Buckwheat (Fagopyrum esculentum) | This compound | 1.4 nM[9] |

| Yeast (Rhodotorula glutinis) | This compound | 55 nM[9] |

Experimental Protocols

In Vitro Inhibition Assay for Phenylalanine Ammonia-Lyase (PAL)